![molecular formula C23H16FNO2 B2697342 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866344-49-2](/img/structure/B2697342.png)
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BFMDQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit the replication of the hepatitis B virus and the malaria parasite. Moreover, this compound has been found to induce the production of reactive oxygen species and to alter the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also relatively easy to handle and has a low toxicity profile. However, this compound has some limitations for use in lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. Moreover, this compound has a relatively short half-life and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. One potential area of investigation is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound and the identification of its molecular targets. Moreover, this compound can be used as a tool for the study of DNA replication and repair pathways. Finally, this compound can be further explored for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical structure and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess antitumor, antiviral, and antimalarial activities. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the development of new derivatives with improved pharmacological properties and the elucidation of its mechanism of action.
Synthesemethoden
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized through a multistep reaction involving the condensation of 3-fluorobenzaldehyde and ethyl acetoacetate followed by cyclization with ammonium acetate. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antimalarial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, this compound has been used as a starting material for the synthesis of other quinoline derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-10-6-7-16(13-18)14-25-15-20(22(26)17-8-2-1-3-9-17)23(27)19-11-4-5-12-21(19)25/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRVTHQDIUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)
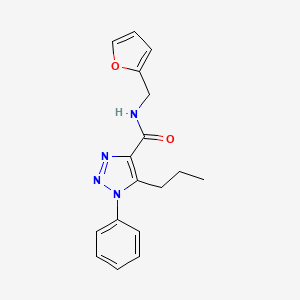
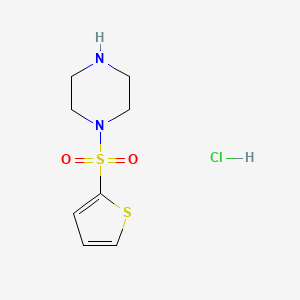
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)
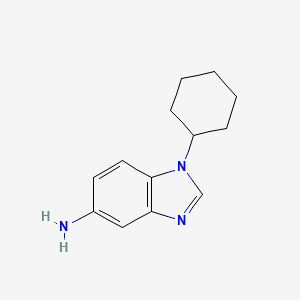
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)
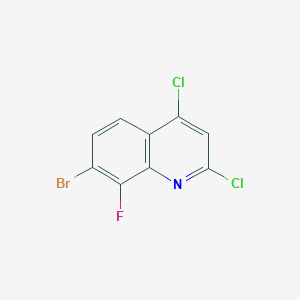
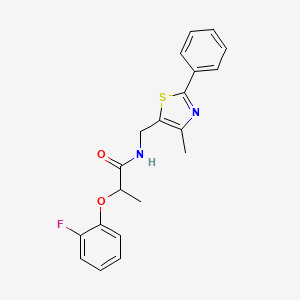
![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
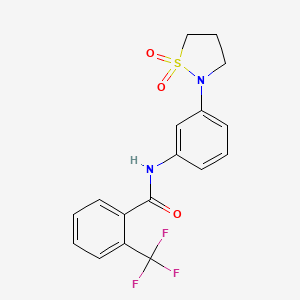
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)